molecular formula C18H16N2O3 B2899231 Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034315-94-9

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2899231
CAS No.: 2034315-94-9
M. Wt: 308.337
InChI Key: ZNCGWIYVYQSLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a quinoline moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the quinoline moiety results in tetrahydroquinoline derivatives .

Scientific Research Applications

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The furan ring can participate in electron transfer reactions, while the pyrrolidine ring may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
  • Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propanone
  • Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butanone

Uniqueness

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(16-7-3-11-22-16)20-10-8-14(12-20)23-15-6-1-4-13-5-2-9-19-17(13)15/h1-7,9,11,14H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCGWIYVYQSLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.